molecular formula C37H34P2 B14171509 (Propane-1,3-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane} CAS No. 922551-46-0

(Propane-1,3-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}

Cat. No.: B14171509
CAS No.: 922551-46-0
M. Wt: 540.6 g/mol
InChI Key: NHXMBHPBFLTQAK-UHFFFAOYSA-N
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Description

(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a propane-1,3-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of propane-1,3-diyl bisphosphane with naphthalen-1-ylmethyl chloride and phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in an appropriate solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenyl and naphthalen-1-ylmethyl groups can be substituted with other groups using appropriate reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Grignard reagents, organolithium reagents.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include coordination and redox processes.

Comparison with Similar Compounds

Similar Compounds

  • (Propane-1,3-diyl)bis{(phenyl)methylphosphane}
  • (Propane-1,3-diyl)bis{(naphthalen-2-yl)methylphosphane}
  • (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane}

Uniqueness

(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.

Properties

CAS No.

922551-46-0

Molecular Formula

C37H34P2

Molecular Weight

540.6 g/mol

IUPAC Name

naphthalen-1-ylmethyl-[3-[naphthalen-1-ylmethyl(phenyl)phosphanyl]propyl]-phenylphosphane

InChI

InChI=1S/C37H34P2/c1-3-20-34(21-4-1)38(28-32-18-11-16-30-14-7-9-24-36(30)32)26-13-27-39(35-22-5-2-6-23-35)29-33-19-12-17-31-15-8-10-25-37(31)33/h1-12,14-25H,13,26-29H2

InChI Key

NHXMBHPBFLTQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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